molecular formula C6H11ClN2O2 B2918573 [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 2225141-72-8

[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No.: B2918573
CAS No.: 2225141-72-8
M. Wt: 178.62
InChI Key: GJTOFDVYGALRNE-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-methylisoxazole with methoxymethyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocycle.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: The presence of both the methoxymethyl and methanamine groups in [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

[3-(methoxymethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-9-4-5-2-6(3-7)10-8-5;/h2H,3-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTOFDVYGALRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-72-8
Record name 1-[3-(methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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